molecular formula C28H28N2O5 B11478076 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide

Cat. No.: B11478076
M. Wt: 472.5 g/mol
InChI Key: YUXVTHHBCAQHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes isoquinoline and phenylacetamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and phenylacetamide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide
  • (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanamine

Uniqueness

Compared to similar compounds, N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide stands out due to its specific structural features and potential biological activities. Its unique combination of isoquinoline and phenylacetamide moieties contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C28H28N2O5/c1-32-22-11-10-20(16-23(22)33-2)27(30-26(31)14-18-8-6-5-7-9-18)28-21-17-25(35-4)24(34-3)15-19(21)12-13-29-28/h5-13,15-17,27H,14H2,1-4H3,(H,30,31)

InChI Key

YUXVTHHBCAQHLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.